N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide - 1396812-21-7

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide

Catalog Number: EVT-3076391
CAS Number: 1396812-21-7
Molecular Formula: C17H20F3N3O
Molecular Weight: 339.362
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3, 5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1)

Compound Description: This compound served as the starting point for structure-activity relationship (SAR) studies aimed at developing inhibitors of NF-κB and AP-1 transcription factors []. It demonstrated notable inhibitory activity against these transcription factors. Researchers sought to enhance its potential for oral bioavailability through structural modifications.

N-[3, 5-Bis(trifluoromethyl)phenyl][2-fluoro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide

Compound Description: This compound is a structural analog of compound 1, where the 2-chloro substituent on the pyrimidine ring is replaced with fluorine. This modification resulted in comparable activity to compound 1 in inhibiting NF-κB and AP-1 transcription factors [].

N-[3, 5-Bis(trifluoromethyl)phenyl][2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (81)

Compound Description: This analog of compound 1, featuring a methyl group instead of chlorine at the 2-position of the pyrimidine, displayed similar in vitro activity against NF-κB and AP-1 transcription factors compared to compound 1 []. Notably, it also exhibited improved permeability across Caco-2 cells, indicating a potential for enhanced oral bioavailability.

Compound Description: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is a key intermediate compound used in the synthesis of several biologically active compounds, including osimertinib, a drug with demonstrated efficacy against specific types of cancer []. Its significance lies in its versatility as a building block for generating diverse chemical entities with potential therapeutic applications.

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1)

Compound Description: This compound, a third-generation EGFR-TKI, showcases promising anticancer activity, especially against tumors harboring T790M and L858R mutations []. Its effectiveness highlights the potential of targeting these specific EGFR mutations for cancer treatment.

N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2)

Compound Description: This compound represents another third-generation EGFR-TKI demonstrating efficacy in treating cancers with specific EGFR mutations, including the T790M mutation, which is often associated with acquired resistance to earlier generations of EGFR inhibitors [].

N-(3-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3)

Compound Description: This third-generation EGFR-TKI demonstrates potent activity against cancers harboring specific EGFR mutations, particularly the T790M mutation []. Its effectiveness highlights the potential of targeting these mutations to overcome drug resistance in cancer treatment.

Properties

CAS Number

1396812-21-7

Product Name

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide

Molecular Formula

C17H20F3N3O

Molecular Weight

339.362

InChI

InChI=1S/C17H20F3N3O/c18-17(19,20)14-10-13(11-6-7-11)22-15(23-14)8-9-21-16(24)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2,(H,21,24)

InChI Key

KXRSKVVPGGDNSL-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.